

Spectroscopic Profile of 4-Chloro-2-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

Cat. No.: B1349891

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-methylbenzylamine** (CAS No: 27917-11-9). Due to the limited availability of public experimental spectra, this document primarily presents predicted spectroscopic data derived from computational models. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, which can be adapted for experimental validation.

Compound Information

Property	Value	Source
IUPAC Name	(4-chloro-2-methylphenyl)methanamine	PubChem[1]
Molecular Formula	C ₈ H ₁₀ ClN	PubChem[1]
Molecular Weight	155.62 g/mol	PubChem[1]
CAS Number	27917-11-9	PubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-2-methylbenzylamine**. It is crucial to note that these values are computationally generated and

await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR chemical shifts are estimated based on structure-property relationships and spectral data of analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	m	3H	Aromatic protons
~ 3.8	s	2H	$-\text{CH}_2-$ (benzyl)
~ 2.3	s	3H	$-\text{CH}_3$ (methyl)
~ 1.5	br s	2H	$-\text{NH}_2$

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 140	Aromatic C (quaternary)
~ 135	Aromatic C (quaternary, C-Cl)
~ 130	Aromatic CH
~ 128	Aromatic CH
~ 126	Aromatic CH
~ 45	$-\text{CH}_2-$ (benzyl)
~ 20	$-\text{CH}_3$ (methyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, sharp	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Medium	N-H bend (scissoring)
1600 - 1450	Strong to medium	Aromatic C=C stretch
1100 - 1000	Strong	C-Cl stretch
850 - 800	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
155/157	~3:1	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
140/142	Variable	[M-NH ₂] ⁺
120	Variable	[M-Cl] ⁺
105	Variable	[C ₈ H ₉] ⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for **4-Chloro-2-methylbenzylamine**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **4-Chloro-2-methylbenzylamine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

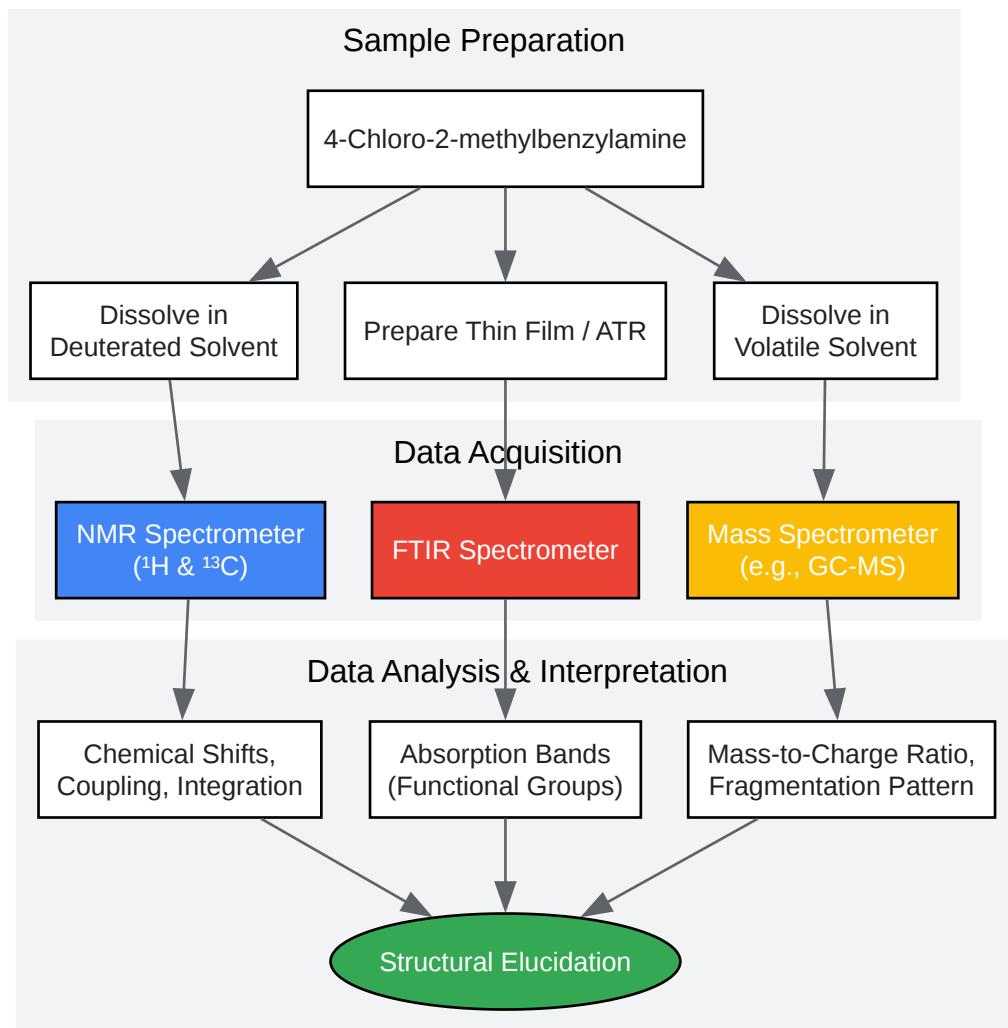
- For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
- Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique. Place a drop of the neat liquid directly onto the ATR crystal.
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans for both background and sample.
 - A background spectrum of the clean, empty sample holder should be acquired before the sample measurement.

Mass Spectrometry

- Sample Introduction:
 - For a volatile compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is appropriate.
 - For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
- Ionization and Analysis:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the molecular structure of **4-Chloro-2-methylbenzylamine**.



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Caption: Workflow for the spectroscopic analysis of **4-Chloro-2-methylbenzylamine**.

Caption: Molecular structure of **4-Chloro-2-methylbenzylamine**.

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References

- 1. 4-Chloro-2-methylbenzylamine | C8H10ClN | CID 2757672 - PubChem
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